Product packaging for Silver bifluoride(Cat. No.:)

Silver bifluoride

Cat. No.: B1368662
M. Wt: 146.873 g/mol
InChI Key: BABIQFTUTNDWMB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Bifluoride Compounds in Modern Chemical Synthesis

Bifluoride compounds, characterized by the presence of the hydrogen difluoride anion ([HF₂]⁻), are of considerable importance in modern chemistry. wikipedia.org The [HF₂]⁻ anion is essentially a complex of a fluoride (B91410) ion (F⁻) and a molecule of hydrogen fluoride (HF), connected by a strong hydrogen bond. researchgate.net This composition allows bifluoride salts to serve as stable, solid, and easily handleable sources of hydrogen fluoride, which is otherwise a highly corrosive and hazardous gas. frontiersin.orgwikipedia.org

In synthetic chemistry, bifluoride salts such as potassium bifluoride (KHF₂) and ammonium (B1175870) bifluoride (NH₄HF₂) are widely used as fluorinating agents. researchgate.netdf-chemicals.com Upon heating, they decompose to release anhydrous HF, enabling controlled fluorination reactions. wikipedia.orgfrontiersin.org For example, ammonium bifluoride is a powerful fluorinating agent above its melting point and is used for the digestion of various silicate (B1173343) minerals and the extraction of metals. researchgate.net This method of in situ HF generation from a solid precursor is crucial for processes requiring precise control at milder temperatures. frontiersin.org

Beyond being HF sources, bifluoride ions themselves can act as catalysts. Recent research has shown that bifluoride salts are highly effective catalysts for the Sulfur(VI) Fluoride Exchange (SuFEx) click reaction, a powerful method for constructing polysulfates and polysulfonates. nih.gov This catalytic activity, which is more potent than that of previously used organosuperbases, broadens the scope of substrates that can be used and allows for lower catalyst loading, making the process more efficient and cost-effective for potential industrial applications. nih.gov The dual functionality of bifluoride compounds—as both fluorinating agent precursors and catalysts—cements their significant role in contemporary chemical synthesis.

Historical Trajectories of Academic Investigations in Silver-Fluorine Chemistry

The academic pursuit of silver-fluorine chemistry is part of the broader history of fluorine chemistry, which dates back centuries. The mineral fluorspar (calcium fluoride) was described as early as 1529, and its ability to produce a highly corrosive substance (hydrofluoric acid) when treated with acid was noted by the 18th century. rsc.orgbritannica.com Early chemists like Humphry Davy attempted to decompose silver fluoride using chlorine in their efforts to isolate the new element, fluorine. rsc.org

Throughout the 19th century, silver(I) fluoride (AgF) became a reagent of interest for early attempts at organofluorine synthesis. wikipedia.org For instance, researchers like Sydney Young, likely under the direction of Carl Schorlemmer, investigated the reaction of alkyl iodides with silver fluoride in an attempt to create fluoroalkyl compounds. man.ac.uk However, the extreme reactivity of fluorine and its compounds posed significant challenges. The ultimate isolation of elemental fluorine was achieved in 1886 by Henri Moissan, not by decomposing a simple metal fluoride, but by the electrolysis of a solution of potassium hydrogen fluoride (a bifluoride) in anhydrous hydrogen fluoride. webelements.comnih.gov This milestone underscored the pivotal role of bifluoride systems in accessing fluorine's unique reactivity.

The 20th century saw the synthesis and characterization of silver(II) fluoride (AgF₂), a rare example of silver in the +2 oxidation state. wikipedia.org AgF₂ was found to be a powerful fluorinating agent, capable of converting hydrocarbons to fluorocarbons and fluorinating aromatic compounds. wikipedia.orgchemeurope.com The study of the silver-fluorine system is complex due to the formation of multiple products, including silver subfluoride, silver monofluoride, and silver difluoride. nasa.gov More recently, mechanochemistry has been employed to synthesize mixed-valent silver(I,II) fluorides, such as Ag₂F₃ and Ag₃F₄, demonstrating that the field continues to evolve with new synthetic techniques. acs.org

Table 1: Key Historical Developments in Silver-Fluorine Chemistry

Period/YearKey DevelopmentSignificance
1771Carl Wilhelm Scheele prepares hydrofluoric acid from fluorspar (CaF₂). britannica.comFoundation for the study of fluorine and its compounds.
Early 1800sHumphry Davy attempts to decompose silver fluoride to isolate fluorine. rsc.orgEarly use of silver fluoride in fundamental elemental discovery research.
1886Henri Moissan isolates elemental fluorine via electrolysis of KHF₂ in HF. webelements.comHighlights the crucial role of a bifluoride salt in isolating fluorine.
Late 1800sSydney Young and Carl Schorlemmer use AgF to attempt synthesis of fluoroalkanes. man.ac.ukRepresents early academic investigations into organofluorine synthesis using silver fluoride.
1950H. F. Priest reports synthesis of anhydrous silver(II) fluoride (AgF₂). chemeurope.comProvided access to a powerful Ag(II) fluorinating and oxidizing agent. wikipedia.org
2001A review by Grochala and Hoffmann highlights the unique electronic structure and reactivity of Ag(II) compounds, particularly fluorides. uw.edu.plProvided theoretical context for the extreme oxidizing power of Ag(II) fluoride systems.
2024Mechanochemical synthesis of mixed-valent Ag(I,II) fluorides is reported. acs.orgIntroduction of modern synthetic methods to access novel silver fluoride phases.

Overview of Contemporary Research Domains for Silver Bifluoride Systems

Contemporary research into this compound systems primarily focuses on their potential as specialized fluorinating agents, leveraging the properties of both the silver(II) cation and the bifluoride anion. While an isolated, stable salt of this compound is not a common commercial chemical, its principles are applied in advanced synthesis. The primary research domain is its conceptual use as a solid-state, in situ source of reactive fluorine species for targeted fluorination reactions.

A key application area is in the synthesis of inorganic materials, particularly for nuclear applications. Research has demonstrated that bifluoride salts like sodium bifluoride (SBF) and ammonium bifluoride (ABF) can be heated to generate HF gas in a controlled manner, which then fluorinates uranium oxides to produce uranium fluorides (e.g., UF₄ and UO₂F₂). frontiersin.org This solid-gas reaction method allows for the synthesis of microstructured materials while preserving their morphology. A this compound system would theoretically operate on the same principle, offering an alternative solid HF source.

In organic synthesis, the focus is on selective fluorination. Silver(II) fluoride (AgF₂) itself is a potent but sometimes aggressive fluorinating agent. wikipedia.orgchemeurope.com It has been shown to be effective for the selective C-H fluorination of nitrogen-containing heterocycles at the 2-position under mild conditions, a reaction previously considered too difficult to control. google.com The concept of a this compound system, Ag(HF₂)₂, combines the high oxidation potential of Ag(II) with the controlled HF-releasing properties of the bifluoride anion. This could potentially offer a more moderated reactivity profile compared to AgF₂ alone, enabling new pathways for late-stage fluorination in the synthesis of complex molecules like pharmaceuticals and agrochemicals. acs.orgnih.gov The development of such reagents is part of a broader effort to create safer, more selective, and easier-to-handle fluorinating agents for modern chemistry. acsgcipr.org

Table 2: Comparison of Selected Fluorinating Agents

Agent/ClassFormula ExamplePhysical StateKey CharacteristicsTypical Application
Elemental FluorineF₂GasExtremely reactive and toxic; requires specialized equipment. webelements.comIndustrial production of fluorochemicals (e.g., UF₆). nih.gov
Hydrogen FluorideHFGas/LiquidHighly corrosive and toxic; excellent fluoride source. wikipedia.orgPrecursor to organofluorine compounds and cryolite. wikipedia.org
Alkali Metal FluoridesKF, CsFSolidSafe and easy to handle but often require anhydrous conditions. acsgcipr.orgNucleophilic halide exchange (Sₙ2) reactions. acsgcipr.org
High-Valence Metal FluoridesAgF₂, CoF₃SolidPowerful oxidizing and fluorinating agents. wikipedia.orgFluorination of hydrocarbons and aromatic compounds. wikipedia.org
Bifluoride SaltsNH₄HF₂, KHF₂SolidStable, easy-to-handle solids; release HF upon heating. frontiersin.orgresearchgate.netdf-chemicals.comIn situ generation of HF for fluorination; catalysis. frontiersin.orgnih.gov
N-F ReagentsSelectfluor®SolidElectrophilic fluorinating agents; easy to handle, stable, and selective. beilstein-journals.orgnih.govElectrophilic fluorination of enolates, aromatics, and alkenes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula AgF2H B1368662 Silver bifluoride

Properties

Molecular Formula

AgF2H

Molecular Weight

146.873 g/mol

IUPAC Name

fluorosilver;hydrofluoride

InChI

InChI=1S/Ag.2FH/h;2*1H/q+1;;/p-1

InChI Key

BABIQFTUTNDWMB-UHFFFAOYSA-M

Canonical SMILES

F.F[Ag]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Silver Bifluoride

Preparative Routes for Silver Bifluoride in Laboratory and Industrial Contexts

The synthesis of silver(I) bifluoride (AgHF₂) is achieved through the reaction of silver(I) salts with an excess of hydrofluoric acid. In a typical laboratory-scale preparation, a silver precursor such as silver(I) oxide or silver carbonate is treated with hydrofluoric acid. The use of excess HF ensures the formation of the bifluoride anion ([HF₂]⁻), which pairs with the silver(I) cation.

A common laboratory method involves the dissolution of silver(I) oxide in concentrated aqueous hydrofluoric acid. sciencemadness.org While this method is primarily aimed at producing silver(I) fluoride (B91410) (AgF), the formation of this compound occurs in the presence of excess acid. The synthesis from silver carbonate proceeds similarly, with the evolution of carbon dioxide gas. sciencemadness.org

Ag₂O + 4HF → 2AgHF₂ + H₂O

Ag₂CO₃ + 4HF → 2AgHF₂ + H₂O + CO₂

Detailed methodologies for large-scale industrial production are not extensively documented in publicly available literature, but they would likely follow similar chemical principles, utilizing silver precursors and hydrogen fluoride in controlled, corrosion-resistant environments, such as reactors lined with polytetrafluoroethylene (PTFE).

Table 1: Summary of Preparative Routes for this compound

Precursor Reagent Reaction Equation Context
Silver(I) Oxide (Ag₂O) Hydrofluoric Acid (HF) Ag₂O + 4HF → 2AgHF₂ + H₂O Laboratory
Silver Carbonate (Ag₂CO₃) Hydrofluoric Acid (HF) Ag₂CO₃ + 4HF → 2AgHF₂ + H₂O + CO₂ Laboratory

Controlled Generation of Reactive Fluorinating Species from this compound

This compound is highly valued as a solid, stable precursor that can generate hydrogen fluoride gas on demand, a process critical for syntheses where direct handling of gaseous HF is hazardous or impractical. This in situ generation allows for precise control over fluorination reactions.

The primary method for activating this compound is through thermal decomposition, or thermolysis. When heated, solid AgHF₂ decomposes to yield solid silver(I) fluoride (AgF) and gaseous hydrogen fluoride (HF). rsc.orgresearchgate.netosti.gov This reaction is clean and efficient, providing a pure stream of HF gas. Research has identified the decomposition temperature to be approximately 190 °C. nih.govresearchgate.net

The balanced chemical equation for this thermolytic process is:

AgHF₂(s) → AgF(s) + HF(g)

This pathway is particularly advantageous as it avoids the co-production of other volatile species that could interfere with the desired reaction or contaminate the final product. nih.govresearchgate.net

The utility of this compound as an in situ fluorinating agent has been demonstrated in various specialized syntheses, such as the preparation of uranium fluoride micromaterials. nih.govresearcher.lifefrontiersin.org The mechanism relies on a solid-gas reaction system, often conducted in a sealed autoclave. nih.govfrontiersin.org

In this setup, the this compound precursor is physically separated from the substrate to be fluorinated. nih.govfrontiersin.org Upon heating the sealed vessel, the thermolysis of AgHF₂ commences, releasing HF gas which fills the reaction chamber. nih.govresearchgate.net This gaseous HF then interacts directly with the substrate, effecting the fluorination. For example, in the fluorination of uranium oxides, the HF gas reacts with the solid oxide to replace oxygen atoms with fluorine, a transformation that can preserve the original morphology of the material. researcher.lifefrontiersin.org This controlled, in situ generation allows for precise manipulation of reaction conditions, such as temperature and HF partial pressure, which is crucial for achieving specific product characteristics like anhydrous versus hydrated species. rsc.orgresearchgate.netnih.gov

Thermolytic Pathways for Hydrogen Fluoride Evolution

Comparative Analysis of this compound with Other Bifluoride Precursors in Advanced Syntheses

In advanced synthetic applications requiring in situ HF generation, this compound (SBF) presents distinct advantages over other common bifluoride salts, most notably ammonium (B1175870) bifluoride (ABF, NH₄HF₂). nih.govresearcher.lifefrontiersin.org

The primary advantage of SBF is its clean decomposition. It yields only solid AgF and gaseous HF. nih.gov In contrast, the thermal decomposition of ammonium bifluoride produces ammonia (B1221849) (NH₃) and potentially ammonium fluoride (NH₄F) in addition to HF gas. frontiersin.org These nitrogen-containing byproducts can lead to the formation of undesired, contaminated products in sensitive reactions. nih.gov

Furthermore, the decomposition temperature of this compound (~190 °C) is lower than that of many alkali bifluorides, allowing for reactions to be conducted under milder conditions. nih.govresearchgate.net This was a deciding factor in its selection for the synthesis of UO₂F₂ microspheres, where the reaction temperature needed to be below the melting point of the Teflon reaction vessels. nih.govresearchgate.net While other precursors like sodium fluoride (NaF) or potassium fluoride (KF) can generate HF upon reaction with strong acids, their use can be less efficient due to the formation of very stable bifluorides. rsc.org

Table 2: Comparative Analysis of Bifluoride Precursors

Feature This compound (AgHF₂) Ammonium Bifluoride (NH₄HF₂)
Decomposition Products AgF(s), HF(g) NH₃(g), HF(g), NH₄F(g)
Decomposition Temp. ~190 °C nih.govresearchgate.net 240 °C (boiling point)
Key Advantage Clean decomposition, no volatile byproducts other than HF. nih.govresearchgate.net Higher HF content by weight.
Key Disadvantage Higher cost, lower HF content by weight. Volatile byproducts (e.g., NH₃) can contaminate products. nih.gov
Primary Application High-purity in situ HF generation for sensitive syntheses. researcher.lifefrontiersin.org Bulk fluorination, etching, and mineral processing. taylorandfrancis.com

Chemical Reactivity and Mechanistic Investigations of Silver Bifluoride

Oxidative and Fluorinating Capacities of Silver Bifluoride Reagent Systems

This compound (AgHF₂) is a significant reagent in fluorine chemistry, primarily utilized for its capacity to generate hydrogen fluoride (B91410) (HF) gas upon thermal decomposition. frontiersin.orgnih.gov This in-situ generation of HF is a key feature of its reactivity, allowing it to act as a potent fluorinating agent under controlled conditions. The decomposition of AgHF₂ provides a source of anhydrous HF gas, which is highly reactive and effective for fluorinating a variety of substrates. researchgate.netunlv.edu

The primary application of this compound as a fluorinating agent is demonstrated in solid-gas reactions, particularly with metal oxides. nih.gov In these systems, the thermal decomposition of AgHF₂ produces gaseous HF that then interacts with the solid substrate, leading to the replacement of oxygen atoms with fluorine. researchgate.netunlv.edu This method has been noted for its effectiveness at relatively mild temperatures (150°C–250°C). researchgate.net

While silver(II) fluoride (AgF₂) is known as a strong oxidizing and fluorinating agent in its own right, this compound's reactivity is channeled through the HF it produces. wikipedia.orgoakwoodchemical.comchemeurope.com This indirect fluorination pathway is crucial for processes where controlled, gaseous fluorination is preferred. For instance, this compound has been employed in the photochemical conversion of carboxylic acids to alkyl fluorides. chemicalbook.com The reagent's utility is also seen in its use as a precursor for synthesizing other specialized fluorinating agents or catalysts. rsc.orgnih.gov

Reaction Pathways in Uranium Fluoride Synthesis Mediated by this compound

A significant application of this compound's fluorinating capability is in the synthesis of uranium fluoride micromaterials, which are important in the nuclear industry. frontiersin.orgfrontiersin.org The process involves the chemical transformation of uranium oxides into uranium fluorides via a solid-gas reaction mediated by the HF gas generated from AgHF₂ decomposition. researchgate.netunlv.edu

The synthesis of uranium fluorides using this compound is a classic example of a heterogeneous fluorination reaction. In a typical experimental setup, uranium oxide microparticles are placed in an autoclave but physically separated from the this compound. frontiersin.orgnih.gov Upon heating, typically to around 250 °C, the this compound decomposes, releasing HF gas. nih.gov This gas then permeates the vessel and reacts with the uranium oxide precursor. frontiersin.org

The reaction involves the replacement of oxygen atoms in the uranium oxide lattice with fluorine atoms from the HF gas. nih.govresearchgate.net This solid-gas reaction pathway has been successfully used to fluorinate various uranium oxides, including U₃O₈ and UO₂. nih.govunlv.edu The specific product formed depends on the oxidation state of the uranium in the precursor material. frontiersin.org For example, the fluorination of U₃O₈ with HF gas generated from this compound has been shown to produce uranyl fluoride (UO₂F₂). nih.gov This method stands out for its ability to achieve fluorination under relatively mild conditions and without the need for direct contact with corrosive aqueous HF. researchgate.net

A remarkable feature of the fluorination process using this compound is the high degree of morphological control over the final product. frontiersin.orgfrontiersin.org Research has demonstrated that this chemical transformation can preserve the original microstructure of the uranium oxide precursor. nih.govresearchgate.net This means that if the starting material consists of microspheres, microrods, or microplates, the resulting uranium fluoride product will retain these specific shapes. frontiersin.orgunlv.edu

For instance, the fluorination of U₃O₈ microrods and microplates using the AgHF₂ method yields UO₂F₂ microrods and microplates with well-defined geometries identical to the precursors. nih.gov The resulting microstructures show no signs of deformation, exhibiting smooth surfaces and sharp angles. nih.gov This morphological retention is a significant advantage for applications where the physical form of the material is critical, such as in the fabrication of nuclear fuels or targets for medical isotope production. frontiersin.orgunlv.edu

The table below summarizes findings from the fluorination of various uranium oxide micromaterials using this compound.

Precursor MaterialPrecursor MorphologyFluorinating AgentReaction TemperatureProductProduct MorphologyReference
U₃O₈Microrods (mr)This compound (SBF)250 °CUO₂F₂Microrods (mr) nih.gov
U₃O₈Microplates (mp)This compound (SBF)250 °CUO₂F₂Microplates (mp) nih.gov
UO₃Microspheres (ms)This compound (SBF)Not specifiedUO₂F₂Microspheres (ms) nih.gov
UO₂Microspheres (ms)This compound (SBF)250 °CNo reaction- nih.gov

Heterogeneous Fluorination Reactions with Metal Oxides

Catalytic Activity of this compound in Organic and Inorganic Transformations

Beyond its role as a stoichiometric fluorinating agent, this compound serves as a key reagent in the preparation of catalysts for important organic and inorganic transformations, particularly in the field of click chemistry.

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry reaction used for the synthesis of polymers like polysulfates and polysulfonates. nih.gov While SuFEx reactions can be catalyzed by organosuperbases, a significant advancement was the development of acidic bifluoride salts (Q⁺[FHF]⁻) as a new generation of highly active catalysts. rsc.orgnih.gov

This compound plays a crucial role in the synthesis of these onium bifluoride catalysts. nih.gov Various onium bifluoride salts are prepared through a straightforward ion-exchange reaction where the chloride or bromide anion of a precursor salt (Q⁺X⁻, where X = Cl, Br) is replaced by the bifluoride anion ([FHF]⁻) from this compound. rsc.orgnih.gov This method has been used to generate a diverse library of bifluoride catalysts with different organic cations (Q⁺), such as tetrabutylammonium, tris(dimethylamino)sulfonium, and hexamethyl guanidinium. rsc.orgescholarship.org These catalysts are significantly more active than previous systems, allowing for much lower catalyst loadings (down to 0.05 mol%) and broadening the substrate scope to include aliphatic sulfonyl fluorides. nih.gov

The table below lists examples of onium bifluoride catalysts prepared using this compound for SuFEx reactions.

Catalyst Precursor (Q⁺X⁻)ReagentResulting Bifluoride Catalyst (Q⁺[FHF]⁻)ApplicationReference
Onium Chlorides/BromidesThis compound (Ag⁺[FHF]⁻)Various Onium BifluoridesSuFEx Polymerization nih.gov
Tris(dimethylamino)sulfonium BromideThis compound (Ag⁺[FHF]⁻)Tris(dimethylamino)sulfonium BifluorideSuFEx Polymerization rsc.orgescholarship.org
Hexamethyl Guanidium ChlorideThis compound (Ag⁺[FHF]⁻)Hexamethyl Guanidium BifluorideSuFEx Polymerization escholarship.org

The catalytic activity in SuFEx reactions promoted by the catalysts generated from this compound is centered on the bifluoride ion, [FHF]⁻. nih.gov This ion is considered the active catalytic species. The proposed mechanism for bifluoride-catalyzed SuFEx reactions, for example between an aryl silyl (B83357) ether and a sulfonyl fluoride, differs from base-catalyzed pathways.

The bifluoride ion is acidic and is hypothesized to facilitate the SuFEx reaction. nih.govescholarship.org In protic systems, the formation of the highly stable bifluoride anion ([FHF]⁻), with a formation energy of approximately 40 kcal/mol, can serve as a trap for fluoride ions. acs.org In the context of SuFEx catalysis, the bifluoride catalyst activates the S(VI)-F bond of the sulfonyl fluoride, making the sulfur atom more susceptible to nucleophilic attack by the oxygen of the aryl silyl ether.

A proposed catalytic cycle can be envisioned as follows:

Activation: The bifluoride catalyst, Q⁺[FHF]⁻, interacts with the silicon center of the aryl silyl ether (Ar-O-SiR₃). The fluoride or bifluoride ion attacks the silicon, leading to the cleavage of the Si-O bond and the formation of a highly reactive phenoxide intermediate (Ar-O⁻) and a stable fluorosilane (F-SiR₃).

Nucleophilic Attack: The generated phenoxide anion then acts as a potent nucleophile, attacking the electrophilic sulfur(VI) center of the sulfonyl fluoride (R-SO₂F).

Product Formation and Catalyst Regeneration: This attack results in the formation of the desired sulfate/sulfonate product (Ar-O-SO₂-R) and the release of a fluoride ion (F⁻). This fluoride ion can then react with HF, which may be present or formed from trace moisture, to regenerate the bifluoride anion ([FHF]⁻), thus completing the catalytic cycle.

Transient species in this cycle would include the activated silyl ether complex, the free phenoxide anion, and potentially an intermediate complex between the sulfonyl fluoride and the bifluoride catalyst. The stability and moderate nucleophilicity of the bifluoride ion make it a more effective and selective catalyst compared to harsher fluoride sources like cesium fluoride. escholarship.orgacs.org

Bifluoride-Catalyzed Sulfur(VI) Fluoride Exchange (SuFEx) Reactions

Interactions of this compound with Diverse Solvent Systems and Reaction Environments

Anhydrous hydrogen fluoride (aHF) is a common solvent for reactions involving AgF₂, as AgF₂ can be synthesized in it. ontosight.aiuw.edu.plresearchgate.net In aHF, AgF₂ can participate in metathesis reactions or act as a powerful oxidizer. For instance, it is used in aHF to synthesize other divalent silver salts like Ag(SbF₆)₂ from antimony pentafluoride (SbF₅). researchgate.net The stability and reactivity of resulting complexes are often dependent on the fluoro-acidity of the system. unt.edu In reactions involving UV-irradiated F₂/O₂ mixtures in aHF, AgF₂ can lead to the formation of mixed-oxidation-state silver fluorides. nih.gov

AgF₂ reacts violently with water, which precludes the use of aqueous solutions for most synthetic applications involving the compound. ontosight.aithermofisher.comfishersci.com Its interactions with other protic solvents, particularly strong oxo-acids, are highly vigorous and often exothermic. The outcomes of these reactions are highly dependent on the acid's concentration and the reaction temperature.

Mechanochemical synthesis, a solvent-free reaction environment, has also been explored. This method involves the high-energy milling of reactants and can lead to the formation of metastable phases that are not accessible through traditional solution-based methods. nih.gov For example, milling AgF₂ with silver(I) fluoride (AgF) can produce mixed-valent silver(I,II) fluorides. nih.gov

Detailed research findings on the interactions of AgF₂ with various reactants in different environments are summarized in the tables below.

Research Findings on AgF₂ Reactivity

The following tables provide a summary of documented reactions involving silver(II) fluoride with various chemical species.

Reactant Concentration/Environment Conditions Observation/Products Citation(s)
Sulfuric Acid Fuming (30% SO₃) Room Temperature Vigorous, exothermic reaction; evolution of O₂; yields Ag(I) salts. uw.edu.plresearchgate.netresearchgate.net
Nitric Acid Fuming (100%) Room Temperature Vigorous, exothermic reaction; evolution of O₂; yields Ag(I) salts. uw.edu.plresearchgate.netresearchgate.net
Nitric Acid Fuming (100%) Pre-cooled to -35 °C Forms metastable Ag(II) nitrate (B79036) complexes; color persists for days at low temperature. uw.edu.plresearchgate.netresearchgate.net
Perchloric Acid 70% Room Temperature Vigorous, exothermic reaction; evolution of O₂; yields Ag(I) salts. uw.edu.plresearchgate.netresearchgate.net
Perchloric Acid 70% Pre-cooled to -35 °C Forms metastable Ag(II) perchlorate (B79767) complexes. uw.edu.plresearchgate.netresearchgate.net
Chlorosulfuric Acid 100% Room Temperature Vigorous, exothermic reaction; yields Ag(I) salts and O₂. uw.edu.plresearchgate.netresearchgate.net
Fluorosulfuric Acid Anhydrous (100%) Room Temperature Slow metathetical conversion without a significant redox reaction; full conversion takes one month. uw.edu.plresearchgate.netresearchgate.net
Reactant Conditions Observation/Products Citation(s)
Silicon Tetrachloride (SiCl₄) Room Temperature Violent, very exothermic reaction. uw.edu.pl
Carbon Tetrachloride (CCl₄) Not specified Kinetically inert. researchgate.net
Carbon Tetrabromide (CBr₄) Not specified Decomposes with vigorous elimination of Br₂. researchgate.net
Carbon Tetraiodide (CI₄) Not specified Explosive decomposition. researchgate.net
Mercury(II) Oxide (HgO) < 200 °C Readily oxidized with concomitant oxygen evolution. uw.edu.plresearchgate.netresearchgate.net
Boric Oxide (B₂O₃) < 200 °C Readily oxidized with concomitant oxygen evolution. uw.edu.plresearchgate.netresearchgate.net
Lead Dioxide (PbO₂) < 200 °C Readily oxidized with concomitant oxygen evolution. uw.edu.plresearchgate.netresearchgate.net
Arsenic Pentoxide (As₂O₅) < 200 °C Readily oxidized with concomitant oxygen evolution. uw.edu.plresearchgate.netresearchgate.net
Silver(I) Sulfate (Ag₂SO₄) < 200 °C Readily oxidized with concomitant oxygen evolution. uw.edu.plresearchgate.netresearchgate.net
Silver(I) Fluoride (AgF) Mechanochemical milling (room temp. or liquid N₂) Forms mixed-valent Ag(I,II) fluorides (Ag₃F₄ and Ag₂F₃). nih.gov
Reactant Conditions Observation/Products Citation(s)
Trifluoroacetic Acid (CF₃COOH) Anhydrous, Ambient Readily attacked; gas evolution; product is CF₃COOAg. uw.edu.pl
Perfluorinated Aromatic Hydrocarbons Not specified Kinetically inert. researchgate.net
Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃) Not specified Readily fluorinates the reactant to PF₂(C₆F₅)₃. researchgate.net
Pentafluorobenzonitrile (C₆F₅CN) Room Temperature Radical-initiated oligomerization; a white gel is formed. researchgate.netuw.edu.pl
Perfluorinated Aliphatic Nitriles Not specified Resistant to the action of AgF₂. researchgate.net
Higher Fluorosulfonic Acids (e.g., C₄F₉SO₃H) Room Temperature Oxidized to corresponding peroxides. researchgate.netuw.edu.pl
Triflic Acid (CF₃SO₃H) Boiling Point Oxidized to the corresponding peroxide. researchgate.netuw.edu.pl

Computational and Theoretical Investigations of Silver Fluorine and Bifluoride Systems

Quantum Chemical Approaches to Bifluoride Anion Structure and Stability

The bifluoride anion, [HF2]⁻, is a classic example of a strong hydrogen bond and has been the subject of numerous theoretical studies. mdpi.comrsc.org Quantum chemical calculations have been instrumental in understanding its structure, stability, and the nature of its bonding.

Theoretical studies, including ab initio and density functional theory (DFT) methods, have investigated the geometry of the [HF2]⁻ anion. mdpi.comacs.org These calculations have explored the transition from a centrosymmetric structure with a single minimum to a structure with a pair of equivalent minima as the inter-fluorine distance changes. mdpi.com This transition is a key feature of the proton transfer process within the anion. mdpi.com The bonding in the [HF2]⁻ anion is highly ionic, a characteristic that has been confirmed by both solid-state and gas-phase calculations. d-nb.info

The stability of the bifluoride anion has also been a focus of theoretical work. The enthalpy change for the dissociation of the bifluoride ion into hydrogen fluoride (B91410) (HF) and a fluoride ion (F⁻) is a measure of the hydrogen bond strength. rsc.org Quantum mechanical calculations have provided estimates for this value, which have been compared with results from classical lattice energy calculations of alkali metal bifluoride salts. rsc.org

Furthermore, computational studies have examined the influence of external interactions on the structure of the bifluoride anion. For example, the formation of clusters such as (ROH)n…[FHF]⁻ (where R can be H, CH3, or C2H5) has been analyzed to understand how external hydrogen bonds affect the position of the hydrogen atom within the [FHF]⁻ anion. mdpi.com

Table 1: Calculated Properties of the Bifluoride Anion ([HF2]⁻)

Property Method Finding Reference
Geometry CID level calculations Transition from single to double minima occurs at an F-F distance of ~2.4 Å. mdpi.com
H-F Bond Length Single crystal X-ray diffraction and solid-state quantum chemical calculations Symmetric H-F bond lengths of 1.143(5) Å were found in Sr[HF2]2. d-nb.info
Bonding Nature IBO Analysis The H-F bonds are highly ionic, with the fluorine atoms contributing 84% to the bond. d-nb.info

Predictive Modeling of Silver-Fluorine Compound Phase Diagrams and Energetics

Predictive modeling, primarily using first-principles calculations based on DFT, has been crucial in exploring the phase diagram of the silver-fluorine system, especially under high-pressure conditions. arxiv.orgresearchgate.netacs.org These computational searches have not only rationalized the stability of known silver fluorides but have also predicted the existence of novel, yet-to-be-synthesized compounds. arxiv.orgresearchgate.netresearchgate.net

By constructing convex hull diagrams, which plot the formation enthalpy as a function of fluorine content, researchers can assess the thermodynamic stability of various AgmFn stoichiometries. arxiv.org Compounds that lie on the convex hull are considered thermodynamically stable. arxiv.org These calculations are typically performed at T = 0 K, where the Gibbs free energy is equal to the enthalpy. arxiv.org

These theoretical investigations have predicted several new stable silver fluorides. For instance, at ambient and low pressures, mixed-valence compounds such as Ag3F4 and Ag2F3, containing both Ag⁺ and Ag²⁺ ions, are predicted to be thermodynamically stable. arxiv.orgresearchgate.net Under high pressure, other stoichiometries like AgF4 are predicted to become stable. arxiv.org The pressure-composition phase diagram of the Ag-F system has been systematically investigated using variable-composition evolutionary algorithms, revealing a rich polymorphism for silver fluorides. researchgate.net

Table 2: Predicted Stable Silver-Fluorine Compounds and their Properties

Compound Predicted Stability Condition Valence States Predicted Electronic Property Reference
Ag2F3 Ambient and low pressure Ag⁺, Ag²⁺ Magnetic semiconductor arxiv.orgresearchgate.net
Ag3F4 Ambient and low pressure Ag⁺, Ag²⁺ Magnetic semiconductor arxiv.orgresearchgate.net
Ag2F5 Up to 83 GPa Ag²⁺, Ag³⁺ Finite band gap arxiv.org
AgF4 High pressure Ag⁴⁺ Metallic arxiv.org
C2/m-Ag4F3 Zero pressure and temperature Ag<¹⁺ Non-magnetic

These models also predict pressure-induced phase transitions. For example, α-AgF2 is predicted to transform into a layered δ polymorph at pressures above 15 GPa. uw.edu.pl Such predictions are vital for guiding high-pressure synthesis experiments.

Elucidation of Electronic Structure and Bonding in Silver-Fluorine Complexes

Computational methods have been extensively used to elucidate the electronic structure and bonding in a variety of silver-fluorine complexes, including AgF, AgF2, and AgF3, as well as more complex ternary and mixed-valence fluorides. pnas.orgscirp.orgarxiv.orgresearchgate.netacs.org

Density functional theory (DFT) calculations have shown that the electronic structure of AgF2 is remarkably similar to that of cuprate (B13416276) parent compounds of high-temperature superconductors. pnas.orgarxiv.orgacs.org Both are classified as charge-transfer insulators, characterized by well-separated Hubbard bands of dominant dx2−y2 character and a small charge-transfer gap. pnas.orgarxiv.orgresearchgate.net This similarity has spurred significant interest in AgF2 as a potential cuprate analog. pnas.orgarxiv.org

The bonding in silver fluorides exhibits a significant degree of covalency, which is somewhat counterintuitive for metal fluorides. arxiv.org This is evidenced by the strong mixing of Ag(4d) and F(2p) orbitals. acs.org Natural Bond Orbital (NBO) analysis has been employed to further investigate the bonding characteristics in compounds like AgF3. scirp.org

For mixed-valence silver fluorides, calculations show that they maintain a finite band gap over a wide pressure range. arxiv.org For instance, AgI/AgII mixed-valence compounds like Ag3F4 and Ag2F3 are predicted to have a band gap of around 1.6 eV at low pressures. arxiv.org In contrast, the band gap of AgII/AgIII fluorides and AgF3 is predicted to decrease with increasing pressure. arxiv.org

The electronic properties are also intimately linked to the magnetic properties. In systems with Ag²⁺ (a d⁹ ion), the unpaired electron can lead to magnetic interactions. DFT+U calculations, which account for strong electronic correlations, are often necessary to accurately describe these systems, including predicting metal-insulator transitions and magnetic moments.

Table 3: Calculated Electronic Properties of Selected Silver Fluorides

Compound Computational Method Key Electronic Feature Band Gap (eV) Magnetic Moment (μB per Ag²⁺) Reference
AgF2 Hybrid DFT Charge-transfer insulator ~2.3 (calculated) - arxiv.orgpnas.org
Pbca-AgF2 DFT+U Insulator ~1.2 0.6
Ag3F4 DFT Semiconductor ~1.6 - arxiv.org
Ag2F3 DFT Semiconductor ~1.6 - arxiv.org
AgF3 DFT Diminishing gap with pressure - - arxiv.org

These computational investigations provide a deep, atomistic understanding of the structure, stability, and electronic properties of silver-fluorine systems, guiding experimental efforts and providing a framework for interpreting observed phenomena.

Advanced Applications of Silver Bifluoride in Materials Science and Inorganic Synthesis

Development of Uranium Fluoride (B91410) Micromaterials for Nuclear Applications

The synthesis of uranium fluoride micromaterials with controlled morphologies is of significant interest for various nuclear applications, including advanced reactor fuels and materials for nuclear forensics. researchgate.netfrontiersin.orgacs.orgunlv.edu A novel and effective method for preparing these materials involves the use of silver bifluoride as a precursor to generate hydrogen fluoride (HF) gas in situ. researchgate.netfrontiersin.orgnih.govfrontiersin.org

This process typically involves the thermal decomposition of this compound in an autoclave containing uranium oxide precursors. nih.govfrontiersin.org The gaseous HF produced then reacts with the uranium oxide in a solid-gas reaction, replacing oxygen atoms with fluorine while crucially preserving the original morphology of the precursor material. frontiersin.orgnih.gov This technique has been successfully employed to transform uranium oxide microspheres (ms), microrods (mr), and microplates (mp) into their corresponding uranium fluoride analogues at mild temperatures, generally between 150°C and 250°C. frontiersin.orgnih.gov

Research has demonstrated that the reaction of U₃O₈ microrods and microplates with HF gas generated from this compound provides a high-yield (approximately 90%) route to producing UO₂F₂ microrods and microplates. acs.orgnih.gov The resulting materials exhibit well-defined geometries that are identical to their U₃O₈ precursors. acs.orgnih.gov For instance, UO₂F₂ microrods with lengths of 3–20 μm and microplates with widths of 1–7.5 μm have been synthesized using this method. nih.gov

This chemical transformation approach offers a significant advantage over other methods by enabling precise control over the final morphology of the uranium fluoride product, which is a critical factor for its performance in nuclear applications. researchgate.netfrontiersin.org The ability to create uranium fluoride microstructures like microspheres, microrods, and microplates opens up new possibilities for designing next-generation nuclear fuels and for advancements in actinide material chemistry. frontiersin.orgunlv.edunih.gov

Table 1: Synthesis of Uranium Fluoride Micromaterials using this compound This table is interactive. You can sort and filter the data.

Precursor Material Fluorinating Agent Source Reaction Temperature (°C) Resulting Uranium Fluoride Material Morphology Reference
U₃O₈ microspheres (ms) This compound (SBF) 250 UO₂F₂ Microspheres (ms) nih.gov
U₃O₈ microrods (mr) This compound (SBF) 250 UO₂F₂ Microrods (mr) acs.orgnih.gov
U₃O₈ microplates (mp) This compound (SBF) 250 UO₂F₂ Microplates (mp) acs.orgnih.gov
UO₃ microspheres (ms) This compound (SBF) Not Specified UO₂F₂ Microspheres (ms) nih.gov
UO₂ This compound (SBF) Not Specified UF₄ Not Specified researchgate.netfrontiersin.org

Role in the Design and Synthesis of Advanced Fluorination Reagents

Silver(II) fluoride is a powerful oxidizing and fluorine-transfer agent that has been instrumental in the development of advanced fluorination reagents. ccspublishing.org.cnresearchgate.net Its application has led to more efficient and safer synthetic routes, often shortening reaction steps and avoiding the use of more hazardous chemicals. ccspublishing.org.cnresearchgate.net

One notable application is in the one-step synthesis of monofluoroiodane(III) reagents from the corresponding aryl iodides. ccspublishing.org.cn This method is significant because it is the first general, one-step process applicable to the synthesis of various fluoroiodane(III) reagents, including p-iodotoluene difluoride, fluoro-benziodoxole, and fluoro-benziodoxolone. ccspublishing.org.cn Previously, some of these compounds could only be synthesized through a ligand exchange reaction. ccspublishing.org.cn The use of AgF₂ for the direct oxidative fluorination of iodobenzene (B50100) showcases its exceptional reactivity. ccspublishing.org.cnresearchgate.net

Furthermore, silver(II) fluoride has been utilized in the C-H fluorination of nitrogen-containing heterocycles. cas.cngoogle.com This represents a significant advancement as it allows for the direct synthesis of 2-fluoroheteroaryl compounds from a broad range of nitrogenous heterocycles at ambient temperatures, often with high selectivity. google.com This method provides a more direct alternative to traditional methods like the Balz-Schiemann reaction or nucleophilic aromatic substitution. google.com The reaction is believed to proceed with AgF₂ acting as both the fluorination reagent and an oxidant. cas.cn

The development of these new synthetic methodologies, enabled by this compound, contributes significantly to the field of organofluorine chemistry by providing access to valuable fluorinated building blocks for pharmaceuticals and agrochemicals. cas.cnrsc.org

Potential Contributions to Solid-State Fluorine Ion Conductors Research

Silver fluorides are playing a role in the research and development of fluoride-ion batteries (FIBs), a promising post-lithium-ion battery technology with high theoretical energy density. nih.govacs.org While much of the focus has been on their use as electrode materials, this work is intrinsically linked to the broader field of solid-state fluorine ion conductors.

In the context of FIBs, both silver(I) fluoride (AgF) and silver(II) fluoride (AgF₂) have been investigated. The cycling of AgF₂ as a cathode material has been demonstrated in a fluoride shuttle system, showing a potential exceeding 4 V versus Li⁺/Li. nih.govacs.org This highlights its potential for use in high-voltage battery applications. nih.gov

More recently, AgF has been identified as a highly suitable material for anode-less all-solid-state batteries. nih.gov In this application, the conversion reaction of AgF forms metallic silver nanodomains that facilitate uniform and sustainable lithium (de)plating. nih.gov The other product of this reaction, lithium fluoride (LiF), helps to prevent the agglomeration of the silver nanodomains and inhibits the growth of lithium dendrites, which can be a major failure mechanism in batteries. nih.gov

The electrochemical fluorination and defluorination of materials containing silver are fundamental processes being studied to improve the performance of FIBs. acs.org Research into the behavior of silver fluorides within these battery systems contributes valuable knowledge to the understanding of fluoride ion transport in the solid state, which is essential for the development of new and improved solid electrolytes and electrode materials for next-generation energy storage devices. d-nb.infoswan.ac.ukresearchgate.net

Emerging Roles in Sustainable and Green Chemistry Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Silver fluorides are finding emerging roles in this area by enabling more sustainable synthetic pathways.

The use of AgF₂ in the synthesis of advanced fluorination reagents, as discussed previously, provides a greener alternative to traditional methods by shortening reaction pathways and avoiding the use of hazardous reagents. ccspublishing.org.cnresearchgate.net This simplification of experimental operations can lead to reduced waste and energy consumption. ccspublishing.org.cn For example, the direct C-H fluorination of heterocycles with AgF₂ occurs under mild conditions and without the need for additional, often toxic, reagents. google.com

Furthermore, the concept of "green synthesis" is being applied to the production of silver-containing nanomaterials. For instance, a simple and eco-friendly method for the green synthesis of silver nanoparticles (AgNPs) functionalized with fluoride has been developed using aqueous extracts of Camellia sinensis (tea). uniovi.es This approach uses organic compounds from the plant extract as stabilizing and reducing agents, avoiding the need for costly and toxic chemicals typically used in nanoparticle synthesis. uniovi.es These fluorine-functionalized nanoparticles exhibit enhanced reactivity and dispersibility, making them potentially suitable for a range of biomedical and technological applications. uniovi.es

The development of bifluoride-catalyzed reactions, such as the sulfur(VI) fluoride exchange (SuFEx), also aligns with green chemistry principles. nih.govescholarship.org Although not directly involving this compound in all cases, the study of bifluoride catalysis in general, for which this compound is a known compound, contributes to the development of highly efficient and atom-economical reactions. nih.gov These reactions can operate with very low catalyst loadings and are often not sensitive to scale-up, which is crucial for industrial applications. nih.govescholarship.org

Future Directions and Unexplored Research Avenues for Silver Bifluoride Systems

Novel Synthetic Routes and Scalable Production Methodologies for Silver Bifluoride

Current production of silver(II) fluoride (B91410) typically involves the fluorination of silver(I) oxide (Ag₂O), silver(I) fluoride (AgF), or silver chloride (AgCl) with elemental fluorine at elevated temperatures (around 200°C). wikipedia.orgchemeurope.commetoree.com While effective for laboratory-scale synthesis, these methods present challenges for large-scale production due to the high cost, corrosivity, and hazardous nature of fluorine gas. The demand for AgF₂ is currently estimated to be less than 100 kg per year, with a high cost reflecting its specialized applications and difficult synthesis. wikipedia.orgchemeurope.com

Future research is geared towards developing more economical, safer, and scalable synthetic methodologies. One promising, though less common, laboratory route involves the decomposition of silver tetrafluoroborate (B81430) (AgBF₄). wikipedia.org Another approach is the reaction of silver oxide with hydrofluoric acid. metoree.com A novel area of exploration is the electrosynthesis of AgF₂ from Ag(I) salts in anhydrous hydrogen fluoride, which has been successfully demonstrated on a laboratory scale and could offer a more controlled and potentially scalable process. researchgate.net

Furthermore, this compound itself can serve as a precursor to other important reagents. For instance, various onium bifluoride salts (Q⁺[FHF]⁻), which are active catalysts, can be prepared through an ion-exchange reaction of their chloride or bromide precursors with this compound (Ag⁺[FHF]⁻). nih.gov The development of novel fluorine-18 (B77423) labeled silver species from [¹⁸F]HF and a silver salt also opens new pathways for applications in radiochemistry. snmjournals.org

Table 1: Comparison of Synthetic Routes for Silver Fluoride Compounds

Product Precursors Reagents/Conditions Scale Reference
Silver(II) Fluoride (AgF₂) Silver(I) Oxide (Ag₂O) Elemental Fluorine (F₂) Lab wikipedia.orgchemeurope.com
Silver(II) Fluoride (AgF₂) Silver(I) Fluoride (AgF) or Silver(I) Chloride (AgCl) Elemental Fluorine (F₂), 200°C Lab wikipedia.orgchemeurope.com
Silver(I) Fluoride (AgF) Silver Carbonate (Ag₂CO₃) Hydrogen Fluoride (HF), 310°C Lab (High-Purity) wikipedia.org
Silver(I) Fluoride (AgF) Silver Tetrafluoroborate (AgBF₄) Thermal Decomposition Lab wikipedia.org
Silver(II) Fluoride (AgF₂) Silver Nitrate (B79036) (AgNO₃) Hydrogen Chloride (HCl) gas (amination) Lab biosynth.com
Onium Bifluoride (Q⁺[FHF]⁻) Onium Halide (Q⁺X⁻) This compound (Ag⁺[FHF]⁻) Lab nih.gov

Discovery and Development of New Catalytic Applications Beyond Known Reactivity

This compound is a potent fluorinating agent used in the preparation of organic perfluorocompounds. wikipedia.orgchemeurope.com Its reactivity allows for the fluorination of hydrocarbons, the replacement of other halogens with fluorine, and the addition of fluorine across double bonds. wikipedia.orgchemeurope.com However, recent research has begun to uncover its potential in more nuanced catalytic applications.

A significant area of development is silver-catalyzed late-stage fluorination. nih.govnih.gov This allows for the introduction of fluorine atoms into complex molecules, such as pharmaceuticals and agrochemicals, at a final synthetic step. nih.govacs.org This is particularly valuable as the inclusion of fluorine can dramatically alter a molecule's metabolic stability, selectivity, and solubility. acs.org The mechanism is proposed to proceed via a multinuclear high-valent silver fluoride complex, which is a departure from conventional cross-coupling mechanisms. nih.gov Silver(I) salts, including AgF, are also known to be crucial additives in C-H activation reactions catalyzed by other transition metals like rhodium and iridium. rsc.org

Beyond direct fluorination, bifluoride catalysts derived from this compound have shown exceptional activity in the sulfur(VI) fluoride exchange (SuFEx) click reaction. nih.gov This reaction is used to create polysulfates and polysulfonates, which are valuable engineering polymers. nih.gov The bifluoride catalysts are more active than traditional organosuperbase catalysts, allowing for lower catalyst loading and broader substrate scope. nih.gov Silver fluoride has also been employed as a promoter in the diastereoselective (3+2) annulation reaction between oxaziridines and isocyanoacetates, providing an efficient route to cis-imidazolines. acs.org

Future research will likely focus on expanding the scope of silver-catalyzed reactions, exploring new types of transformations, and developing enantioselective catalytic systems. acs.org The unique redox properties of silver suggest that many undiscovered catalytic cycles await exploration. numberanalytics.com

Exploration of High-Pressure Behavior and Phase Transitions

The behavior of materials under extreme pressure is a fundamental area of materials science that can lead to the discovery of novel structures with unique properties. Silver(II) fluoride is particularly interesting in this regard due to its layered crystal structure and more covalent character compared to other metal difluorides. nih.govosti.gov

Combined experimental and theoretical studies have revealed that AgF₂ undergoes a series of pressure-induced phase transitions. nih.govosti.govacs.org At ambient pressure, α-AgF₂ exists in a layered Pbca structure. uw.edu.pl As pressure increases, it transforms into an intermediate orthorhombic layered structure (δ-AgF₂ with Abma space group) above 15 GPa. uw.edu.pl A further transition takes place to an unprecedented nanotubular structure at higher pressures. nih.govosti.gov These transitions are part of the broader fluorite → cotunnite → Ni₂In series observed for other metal difluorides. nih.govosti.gov Theoretical calculations using density functional theory (DFT) have been instrumental in elucidating these high-pressure polymorphs. uw.edu.pl

Interestingly, the high-pressure HP1-AgF₂ structure has also been observed in other compounds like zinc difluoride (ZnF₂) at large compressions (around 30 GPa), suggesting this may be a more general structural motif for AB₂ compounds under pressure. acs.orgnih.gov

Future work in this area could involve:

Pushing to Higher Pressures: Exploring the phase diagram of AgF₂ beyond 40-50 GPa to identify further structural transformations. uw.edu.pl

Investigating Physical Properties: Characterizing the electronic and magnetic properties of the high-pressure phases, which could be relevant to the search for novel superconductors.

Exploring Mixed-Valence Systems: Computational studies predict the stability of novel mixed-valence Ag(I)/Ag(II) fluorides (e.g., Ag₃F₄ and Ag₂F₃) at ambient and low pressures, which warrants experimental investigation. researchgate.net

Table 2: High-Pressure Polymorphs of Silver Fluorides

Compound Initial Phase (Space Group) Pressure (GPa) New Phase (Structure Type/Space Group) Reference
AgF Rock Salt (Fm-3m) 2.70(2) Caesium Chloride (CsCl) wikipedia.org
AgF₂ Layered (Pbca) > 15 Orthorhombic Layered (Abma) uw.edu.pl
AgF₂ Orthorhombic Layered Higher Pressure Nanotubular nih.govosti.gov

Integration of this compound into Multifunctional Materials and Hybrid Systems

The reactivity of this compound makes it a useful tool for generating other reactive species in situ, which can then be used to synthesize advanced materials. A novel application is the synthesis of uranium fluoride micromaterials. In this process, HF gas generated from the decomposition of this compound is used to fluorinate uranium oxides within an autoclave, producing microstructures of UF₄ and UO₂F₂ while preserving the original morphology of the oxide precursor. researchgate.netfrontiersin.org This provides a new route to materials crucial for the nuclear industry. frontiersin.org

The broader field of silver-containing materials offers insights into potential future applications. Silver nanoparticles (AgNPs) are widely incorporated into hybrid systems for their catalytic, antimicrobial, and optical properties. bio-integration.org For example, they are used in multifunctional textiles for electromagnetic interference shielding and in advanced ceramic materials. mdpi.com While not directly using AgF₂, these systems highlight the potential for incorporating silver-fluoride species to create materials with novel functionalities. For instance, bifluoride etchants are used in the synthesis of MXenes, a class of 2D materials with applications in multifunctional ceramics and wearable electronics. mdpi.commdpi.com

Future research could explore the direct incorporation of AgF₂ or its derivatives into polymer matrices, ceramics, or onto nanomaterial supports to create:

Catalytic Composites: Materials with embedded AgF₂ for flow chemistry or reusable fluorination catalysis.

Energy Storage Materials: The high electrochemical potential of the Ag(I)/Ag(II) couple could be explored in battery technologies.

Antimicrobial Surfaces: Leveraging the known antimicrobial properties of both silver and fluoride ions. bio-integration.orginformaticsjournals.co.in

Environmental and Toxicological Considerations in Advanced Fluorine Chemistry Research

The increasing use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials necessitates a thorough understanding of their environmental fate and toxicity. nih.gov While many modern fluoropolymers are considered relatively inert, the lower-molecular-weight substances used in their production can be persistent, bioaccumulative, and toxic. rsc.org

This compound itself is classified as corrosive and reacts violently with water. metoree.comthermofisher.com Its toxicity stems from both the silver ion and the fluoride ion.

Fluoride Toxicity: High fluoride intake can lead to dental and skeletal fluorosis. informaticsjournals.co.inneuroquantology.com Fluoride ions can inhibit enzymes and, in cases of acute overexposure, can cause fatal hypocalcemia by reducing serum calcium levels. acs.org Environmentally, fluoride can harm plants and animals. wallonair.be

Silver Toxicity: Silver compounds can be toxic to aquatic life. thermofisher.com In humans, prolonged exposure can lead to argyria, a blue-gray discoloration of the skin. Studies on silver diamine fluoride (SDF), a related compound used in dentistry, show it is cytotoxic to human gingival fibroblasts and that this cytotoxicity is long-lasting. nih.govscielo.br

There is a significant lack of specific toxicological data for AgF₂ itself. Future research must address this gap by conducting comprehensive studies on its ecotoxicity, bioaccumulation potential, and degradation pathways. thermofisher.com As advanced fluorine chemistry evolves, a key challenge will be to design greener synthetic routes and develop new fluorinated materials that are effective yet have minimal environmental and health impacts. ywputai.comacademie-sciences.fr This includes understanding the complete life cycle of these compounds, from synthesis to disposal. rsc.org

Table 3: Summary of Toxicological Concerns for Silver and Fluoride

Component Known Effects on Humans Environmental Impact Key Concerns Reference
Fluoride Ion (F⁻) Dental & skeletal fluorosis, enzyme inhibition, potential for fatal hypocalcemia in acute overdose. acs.orgneuroquantology.com Toxic to plants (necrosis) and animals (herbivore bioaccumulation). informaticsjournals.co.inwallonair.be Persistence, groundwater contamination. informaticsjournals.co.in acs.orginformaticsjournals.co.inneuroquantology.comwallonair.be
Silver Ion (Ag⁺) Argyria (skin discoloration), cytotoxicity to human cells (e.g., fibroblasts). nih.gov Very toxic to aquatic life with long-lasting effects. thermofisher.com Heavy metal toxicity, bioaccumulation. thermofisher.comnih.gov

| This compound (AgF₂) | Causes severe skin burns and eye damage, harmful if swallowed, inhaled, or in contact with skin. thermofisher.com | Very toxic to aquatic organisms, reacts violently with water. thermofisher.com | High reactivity, lack of comprehensive toxicological data. thermofisher.com | thermofisher.com |

Q & A

Q. What interdisciplinary approaches address AgF₂’s environmental degradation pathways?

  • Methodology :
  • Combine lifecycle assessment (LCA) with accelerated aging tests (e.g., UV/ humidity chambers) to model environmental persistence .
  • Use TOF-SIMS (time-of-flight secondary ion mass spectrometry) to map surface degradation products and inform toxicity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.